- Continuous flow bioconjugations of NIR-AZA fluorophores via strained alkyne cycloadditions with intra-chip fluorogenic monitoringChemistry - A European Journal, 2022, 28(11),,
Cas no 959961-23-0 (AD 01)

AD 01 structure
商品名:AD 01
AD 01 化学的及び物理的性質
名前と識別子
-
- AD 01
- (4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-
- L-Glutaminyl-L-isoleucyl-L-arginyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-arginyl-L-α-aspartyl-L-proly
- L-Glutaminyl-L-isoleucyl-L-arginyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-arginyl-L-α-aspartyl-L-prolyl-L-prolyl-L-threonyl-L-α-glutamyl-L-threonyl-L-leucyl-L-α-glutamyl-L-leucyl-L-α-glutamyl-L-valyl-L-seryl-L-prolyl-L-α-aspartyl-L-prolyl-L-alanyl-L-serine (ACI)
- L
- 10: PN: WO2007141533 SEQID: 10 claimed sequence
- 2: PN: WO2017221011 SEQID: 4 claimed protein
- 34-57-Immunophilin FKBPL (FK 506-binding protein-like) (human)
- 3: PN: WO2018109491 SEQID: 4 claimed protein
- 6: PN: WO2022061001 SEQID: 6 claimed protein
- H-Gln-Ile-Arg-Gln-Gln-Pro-Arg-Asp-Pro-Pro-Thr-Glu-Thr-Leu-Glu-Leu-Glu-Val-Ser-Pro-Asp-Pro-Ala-Ser-OH
- EX-A7468
- DA-70581
- 959961-23-0
-
- インチ: 1S/C115H187N33O42/c1-12-55(8)87(141-91(167)59(116)27-33-78(117)153)105(181)131-61(21-14-40-125-115(122)123)92(168)127-62(28-34-79(118)154)94(170)133-66(29-35-80(119)155)108(184)144-41-16-23-74(144)101(177)130-60(20-13-39-124-114(120)121)93(169)136-69(48-84(162)163)110(186)148-45-19-26-77(148)112(188)147-44-18-25-76(147)103(179)143-89(58(11)152)106(182)132-65(32-38-83(160)161)97(173)142-88(57(10)151)107(183)135-68(47-53(4)5)99(175)128-63(30-36-81(156)157)95(171)134-67(46-52(2)3)98(174)129-64(31-37-82(158)159)96(172)140-86(54(6)7)104(180)138-71(50-149)111(187)146-43-17-24-75(146)102(178)137-70(49-85(164)165)109(185)145-42-15-22-73(145)100(176)126-56(9)90(166)139-72(51-150)113(189)190/h52-77,86-89,149-152H,12-51,116H2,1-11H3,(H2,117,153)(H2,118,154)(H2,119,155)(H,126,176)(H,127,168)(H,128,175)(H,129,174)(H,130,177)(H,131,181)(H,132,182)(H,133,170)(H,134,171)(H,135,183)(H,136,169)(H,137,178)(H,138,180)(H,139,166)(H,140,172)(H,141,167)(H,142,173)(H,143,179)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,189,190)(H4,120,121,124)(H4,122,123,125)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,86-,87-,88-,89-/m0/s1
- InChIKey: MBICTOITIIILAZ-UNWACOBVSA-N
- ほほえんだ: O=C([C@@H]1CCCN1C([C@H](CC(=O)O)NC([C@H](CCCNC(=N)N)NC([C@@H]1CCCN1C([C@H](CCC(N)=O)NC([C@H](CCC(N)=O)NC([C@H](CCCNC(=N)N)NC([C@H]([C@@H](C)CC)NC([C@H](CCC(N)=O)N)=O)=O)=O)=O)=O)=O)=O)=O)N1CCC[C@H]1C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](CCC(=O)O)C(N[C@@H](CC(C)C)C(N[C@@H](CCC(=O)O)C(N[C@@H](C(C)C)C(N[C@@H](CO)C(N1CCC[C@H]1C(N[C@@H](CC(=O)O)C(N1CCC[C@H]1C(N[C@H](C(N[C@H](C(=O)O)CO)=O)C)=O)=O)=O)=O)=O)=O)=O)=O)=O)CC(C)C)=O)[C@@H](C)O)=O)CCC(=O)O)=O)[C@@H](C)O)=O
計算された属性
- せいみつぶんしりょう: 2703.354492g/mol
- どういたいしつりょう: 2702.351137g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 38
- 水素結合受容体数: 45
- 重原子数: 190
- 回転可能化学結合数: 85
- 複雑さ: 6410
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 27
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -14.1
- ぶんしりょう: 2703.9g/mol
- トポロジー分子極性表面積: 1210Ų
AD 01 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | JNB96123-1 mg |
AD 01 |
959961-23-0 | 1mg |
$479.33 | 2023-01-04 | ||
MedChemExpress | HY-P2284-5mg |
AD 01 |
959961-23-0 | 97.03% | 5mg |
¥8800 | 2024-04-15 | |
MedChemExpress | HY-P2284-1mg |
AD 01 |
959961-23-0 | 97.03% | 1mg |
¥3500 | 2024-04-15 | |
1PlusChem | 1P01LMTP-1mg |
AD 01 |
959961-23-0 | 97% | 1mg |
$437.00 | 2024-04-19 | |
Biosynth | JNB96123-10 mg |
AD 01 |
959961-23-0 | 10mg |
$2,492.50 | 2023-01-04 | ||
TargetMol Chemicals | TP2079-1mg |
AD 01 |
959961-23-0 | 1mg |
¥ 2450 | 2024-07-20 | ||
1PlusChem | 1P01LMTP-5mg |
AD 01 |
959961-23-0 | 97% | 5mg |
$1044.00 | 2024-04-19 | |
Biosynth | JNB96123-25 mg |
AD 01 |
959961-23-0 | 25mg |
$4,673.75 | 2023-01-04 | ||
Biosynth | JNB96123-5 mg |
AD 01 |
959961-23-0 | 5mg |
$1,557.80 | 2023-01-04 | ||
MedChemExpress | HY-P2284-10mg |
AD 01 |
959961-23-0 | 97.03% | 10mg |
¥14000 | 2023-08-31 |
AD 01 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.2 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.3 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.4 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.5 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.6 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.7 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.8 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.9 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.10 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.11 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.12 Reagents: Trifluoroacetic acid , Thioanisole , Triisopropylsilane Solvents: Water ; 2 h, rt
1.2 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.3 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.4 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.5 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.6 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.7 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.8 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.9 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.10 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.11 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide
1.12 Reagents: Trifluoroacetic acid , Thioanisole , Triisopropylsilane Solvents: Water ; 2 h, rt
リファレンス
ごうせいかいろ 2
AD 01 Raw materials
- Fmoc-Arg-OH
- Fmoc-Ser(tBu)-OH
- L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucine 1,1-dimethylethyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 2-(1,1-dimethylethyl) 1-(9H-fluoren-9-ylmethyl) ester, (2S)-
- L-Leucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethylester
- Fmoc-Asp(OtBu)-OH
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 1,1-dimethylethyl ester
- L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester
- Fmoc-L-glutamic acid 5-tert-butyl ester
- Fmoc-Thr(tBu)-OH
AD 01 Preparation Products
AD 01 関連文献
-
1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
959961-23-0 (AD 01) 関連製品
- 134594-22-2(5-methoxynaphthalene-1-carbaldehyde)
- 110590-27-7(methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate)
- 2137663-88-6({3-[(But-3-en-1-yl)(methyl)amino]-2,2-difluoropropyl}(ethyl)amine)
- 2734777-95-6(1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene)
- 1103513-84-3(1-(2-ethoxyacetyl)-2,3-dihydro-1H-indole-2-carboxamide)
- 92961-15-4(3-Phenylimidazo1,2-Apyridine)
- 2034411-32-8(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide)
- 333418-07-8(methyl 4-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidobenzoate)
- 1469097-89-9(2-{1-(pyridin-2-yl)ethylamino}propane-1,3-diol)
- 1361738-62-6(2-Hydroxy-3-(2,3,5-trichlorophenyl)pyridine-5-acetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:959961-23-0)AD 01

清らかである:99%/99%
はかる:1mg/5mg
価格 ($):439.0/1103.0